molecular formula C26H26N2O5 B270575 N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE

N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE

Cat. No.: B270575
M. Wt: 446.5 g/mol
InChI Key: AFORJUYJBKAKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde with biphenyl-2-carboxylic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can influence various physiological processes . This inhibition can affect neurotransmitter levels and signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit selective norepinephrine reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C26H26N2O5/c1-31-24-17-20(11-12-23(24)33-18-25(29)28-13-15-32-16-14-28)27-26(30)22-10-6-5-9-21(22)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,27,30)

InChI Key

AFORJUYJBKAKLB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OCC(=O)N4CCOCC4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OCC(=O)N4CCOCC4

Origin of Product

United States

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